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molecular formula C11H15BrO3 B8481562 2-Bromo-1-(2,2-dimethyoxy-ethoxy)-4-methyl benzene

2-Bromo-1-(2,2-dimethyoxy-ethoxy)-4-methyl benzene

Cat. No. B8481562
M. Wt: 275.14 g/mol
InChI Key: OKEFZJXAJUFVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157491B2

Procedure details

To a 2 L round bottom flask was cooled to 0° C. a solution of 2-bromo-4-methylphenol (25 g, 133.66 mmol) in anhydrous DMF (940 ml). Then NaH (10.7 g 60% in mineral oil, 267.3 mmol) was slowly added in small portions and the reaction was warmed to room temperature (approx. 0.5 h) after which 2-bromo-1,1-dimethoxy ethane (31.6 ml, 267.4 mmol) was added. The reaction was warmed to room temperature for 3 h and then to 100° C. for 4 h. The reaction was cooled, pass through a silica plug, and concentrated. The brown mixture was diluted with EtOAc, passed through a silica plug again to remove brown solids and concentrated to 24.0 g (65%) amber colored oil: 1H NMR (300 MHz, DMSO-d6): δ 2.23 (3H, s), 3.37 (6H, s), 4.00 (2H, d, J=5.2 Hz), 4.68 (1H, t, J=5.2 Hz), 7.03 (1H, d, J=8.4 Hz), 7.12 (1H, dd, J=8.4 Hz, 1.7 Hz), 7.40 (1H, d, J=1.7 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
940 mL
Type
solvent
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
31.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9].[H-].[Na+].Br[CH2:13][CH:14]([O:17][CH3:18])[O:15][CH3:16]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:13][CH:14]([O:17][CH3:18])[O:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)O
Name
Quantity
940 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
31.6 mL
Type
reactant
Smiles
BrCC(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The brown mixture was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
to remove brown solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 24.0 g (65%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)C)OCC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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